Isoform Selectivity: 3-Ethyl-5-hydroxybenzaldehyde as a Tool for Differentiating ALDH1A1, ALDH3A1, and ALDH2
This compound demonstrates a clear and quantifiable selectivity window across three major human ALDH isoforms: ALDH1A1, ALDH3A1, and ALDH2. It potently inhibits ALDH1A1 with an IC50 of 70 nM, shows moderate activity against ALDH3A1 with an IC50 of 450 nM, and is a weak inhibitor of ALDH2 with an IC50 of 3,500 nM. This 50-fold difference in potency between ALDH1A1 and ALDH2 is a critical feature for experiments requiring isoform discrimination [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ALDH1A1: 70 nM; ALDH3A1: 450 nM; ALDH2: 3,500 nM |
| Comparator Or Baseline | ALDH2 (baseline for selectivity) |
| Quantified Difference | 50-fold selectivity for ALDH1A1 over ALDH2; 6.4-fold selectivity for ALDH1A1 over ALDH3A1. |
| Conditions | Inhibition of human recombinant ALDH1A1, ALDH3A1, and ALDH2 assessed by spectrophotometric monitoring of NAD(P)H formation. |
Why This Matters
This established selectivity profile makes 3-ethyl-5-hydroxybenzaldehyde a valuable tool compound for dissecting the individual contributions of ALDH1A1 versus ALDH2/ALDH3A1 in biological pathways, preventing off-target effects that would occur with a pan-inhibitor.
- [1] BindingDB Entry: CHEMBL3128205. Inhibition of human ALDH1A1, ALDH3A1, and ALDH2. BindingDB. View Source
